molecular formula C30H22O4S2 B12808363 1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl- CAS No. 72087-95-7

1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl-

Cat. No.: B12808363
CAS No.: 72087-95-7
M. Wt: 510.6 g/mol
InChI Key: BARFAXHXSRDEJV-UHFFFAOYSA-N
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Description

1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 1,3-diphenyl-1,3-propanedione, which is an aromatic diketone. This compound is characterized by the presence of two phenyl groups attached to a central diketone structure, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) can be synthesized through several methods. One common approach involves the bromination of benzylideneacetophenone, followed by hydrolysis to yield the desired compound . The reaction conditions typically involve the use of bromine as a reagent and an appropriate solvent such as acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thioethers or thiols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. In the context of its antitumor activity, it is believed to interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is unique due to the presence of the dithiobis group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

72087-95-7

Molecular Formula

C30H22O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

2-[(1,3-dioxo-1,3-diphenylpropan-2-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C30H22O4S2/c31-25(21-13-5-1-6-14-21)29(26(32)22-15-7-2-8-16-22)35-36-30(27(33)23-17-9-3-10-18-23)28(34)24-19-11-4-12-20-24/h1-20,29-30H

InChI Key

BARFAXHXSRDEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SSC(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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